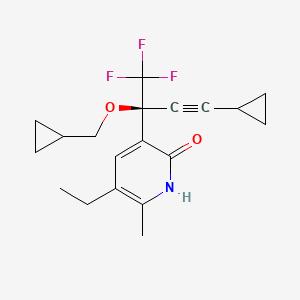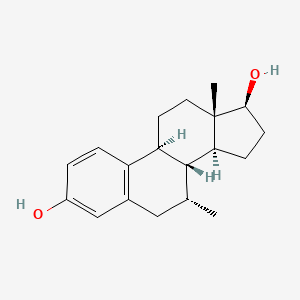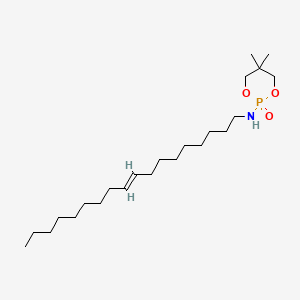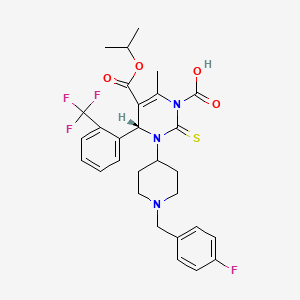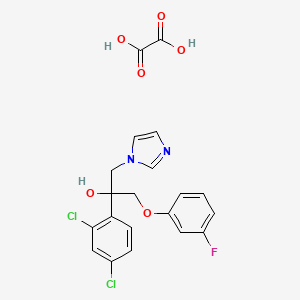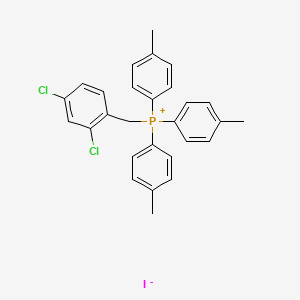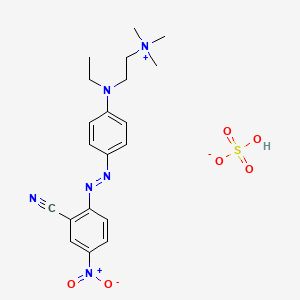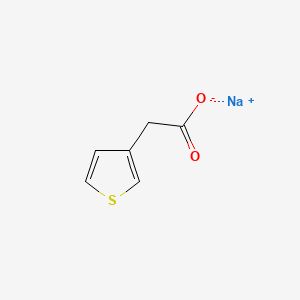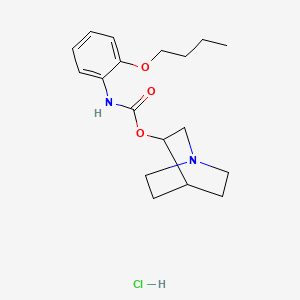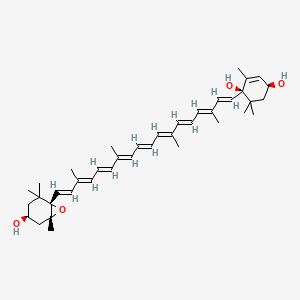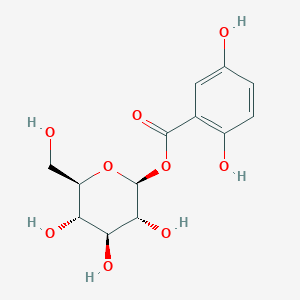
Gentisoyl glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gentisoyl glucoside is a naturally occurring compound identified as a mono-glucose ester of gentisic acid (2,5-dihydroxybenzoic acid) . It is found in various plant species and has been studied for its potential biological activities and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gentisoyl glucoside can be synthesized through enzymatic synthesis methods, which involve the use of specific enzymes to catalyze the formation of the glycosidic bond . This method is preferred due to its high specificity and yield. The enzymatic synthesis typically involves the use of glycosyltransferases, which transfer a glucose moiety to gentisic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous process technology using whole cell-derived solid catalysts . This method involves the encapsulation of enzymes in polyacrylamide, allowing for continuous production with high efficiency and stability.
Chemical Reactions Analysis
Types of Reactions
Gentisoyl glucoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the gentisic acid moiety can be oxidized under specific conditions.
Reduction: The carbonyl group in the glucose moiety can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and specificity.
Major Products
The major products formed from these reactions include oxidized derivatives of this compound, reduced forms of the glucose moiety, and various substituted derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of gentisoyl glucoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes, such as peroxidases, which play a role in oxidative stress responses . The glucose moiety enhances its solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Gentisoyl glucoside can be compared with other similar compounds, such as:
Arbutin: Another glycoside with similar antioxidant properties.
Salicin: A glycoside with anti-inflammatory properties.
Limonin glucoside: Found in citrus plants and has similar biological activities.
Properties
CAS No. |
23445-11-6 |
|---|---|
Molecular Formula |
C13H16O9 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,5-dihydroxybenzoate |
InChI |
InChI=1S/C13H16O9/c14-4-8-9(17)10(18)11(19)13(21-8)22-12(20)6-3-5(15)1-2-7(6)16/h1-3,8-11,13-19H,4H2/t8-,9-,10+,11-,13+/m1/s1 |
InChI Key |
ZDYMSMNATFVIJZ-HMUNZLOLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


